molecular formula C10H11N3O B1593408 2-Amino-5-cyano-N,3-dimethylbenzamide CAS No. 890707-29-6

2-Amino-5-cyano-N,3-dimethylbenzamide

Cat. No.: B1593408
CAS No.: 890707-29-6
M. Wt: 189.21 g/mol
InChI Key: UOCPQZOXOQZEGV-UHFFFAOYSA-N
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Description

2-Amino-5-cyano-N,3-dimethylbenzamide is an organic compound with the molecular formula C10H11N3O. It appears as a white to pale yellow crystalline powder and is soluble in organic solvents. This compound is used primarily as an intermediate in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-cyano-N,3-dimethylbenzamide is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes.

Mode of Action

This compound interacts with its target, the ryanodine receptor, by activating it . This activation leads to an increase in the intracellular calcium levels, which can result in changes in various cellular processes.

Biochemical Pathways

The activation of the ryanodine receptor by this compound affects the calcium signaling pathway . This pathway plays a key role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth. The downstream effects of this pathway activation can vary depending on the specific cell type and the physiological context.

Result of Action

The activation of the ryanodine receptor by this compound leads to an increase in intracellular calcium levels . This can result in various molecular and cellular effects, depending on the specific cell type and the physiological context. For example, in muscle cells, this could lead to muscle contraction.

Biochemical Analysis

Biochemical Properties

2-Amino-5-cyano-N,3-dimethylbenzamide plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to be an impurity of Cyantraniliprole, a member of the cyano anthranilamide family, which has activity against invertebrate pests by activating ryanodine receptors . The interactions of this compound with these receptors lead to mortality in pests, indicating its potential role in biochemical pathways involving calcium ion regulation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The activation of ryanodine receptors by this compound leads to an increase in intracellular calcium levels, which can affect muscle contraction, neurotransmitter release, and other calcium-dependent processes . This compound may also impact gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to ryanodine receptors, this compound activates these receptors, leading to an influx of calcium ions into the cytoplasm . This increase in calcium levels can trigger various downstream effects, including enzyme activation or inhibition and alterations in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored in a dark place, under an inert atmosphere, and at room temperature . Over time, degradation of the compound may occur, potentially affecting its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained activation of ryanodine receptors and persistent changes in cellular calcium levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in calcium signaling and cellular metabolism . Toxic or adverse effects may be observed at high doses, including disruptions in muscle function, neurotransmitter release, and other calcium-dependent processes.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound may be metabolized by enzymes that modify its structure, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can affect the overall activity and function of this compound in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound within tissues may also affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the endoplasmic reticulum, where it can interact with ryanodine receptors and other calcium-regulating proteins . This localization is crucial for its activity and function in modulating calcium signaling and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine. The reaction typically requires the presence of a base such as sodium amide, sodium hydride, or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the cyanation of corresponding bromine compounds using cuprous cyanide. The resulting cyanated products are then decomplexed using aqueous ammonia or ethylenediamine to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyano-N,3-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions result in various substituted benzamide compounds.

Scientific Research Applications

2-Amino-5-cyano-N,3-dimethylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-N,3-dimethylbenzamide
  • 2-Amino-5-cyano-N-methyl-3-methylbenzamide

Uniqueness

2-Amino-5-cyano-N,3-dimethylbenzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to activate cyanodine receptors distinguishes it from other similar compounds, making it valuable in insect control applications .

Properties

IUPAC Name

2-amino-5-cyano-N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCPQZOXOQZEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)NC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648915
Record name 2-Amino-5-cyano-N,3-dimethylbenzamide
Source EPA DSSTox
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890707-29-6
Record name 2-Amino-5-cyano-N,3-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890707-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-amino-5-cyano-N,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890707296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-amino-5-cyano-N,3-dimethyl-
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Record name 2-Amino-5-cyano-N,3-dimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-cyano-N,3-dimethylbenzamide
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Synthesis routes and methods I

Procedure details

A flask purged with dry nitrogen was charged with palladium(II) acetate (370 mg, 1.64 mmol), 1,4-bis(diphenylphosphino)butane (850 mg, 2 mmol), activated zinc powder (500 mg, 7.64 mmol), zinc(II) cyanide (51 g, 434 mmol), and 2-amino-5-bromo-N,3-dimethylbenzamide (i.e. the product of Step A) (200 g, 820 mmol). Then freshly degassed N,N-dimethylformamide (500 mL) was added, and the mixture was heated at 130° C. for 25.5 h. Then the temperature was reduced to 95° C., and acetic acid (200 mL) was added. The mixture was sparged with nitrogen to remove hydrogen cyanide through scrubbers charged with aqueous sodium hydroxide and sodium hypochlorite solutions while cooling to room temperature. Then water (1500 mL) was added over 1.5 h, and sparging with nitrogen was continued overnight. Then the mixture was filtered, and the solids were washed with water and dried in a vacuum oven to afford the title compound as fluffy, light yellow solids, 141.5 g (90.9% yield).
Quantity
500 mL
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reactant
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850 mg
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reactant
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0 (± 1) mol
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370 mg
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Name
Quantity
500 mg
Type
catalyst
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Name
zinc(II) cyanide
Quantity
51 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
90.9%

Synthesis routes and methods II

Procedure details

A 100-mL three-necked flask equipped with a mechanical stirrer, thermometer and condenser was charged with 2-amino-5-bromo-N,3-dimethylbenzamide (prepared by the method of Example 1) (99.1% purity, 5.0 g, 0.02 mol) and 1,3,5-trimethylbenzene (20 g) while maintaining a flow of nitrogen through a gas inlet line connected to the condenser. The reaction mixture was stirred at room temperature, and powdered sodium cyanide (powdered just prior to use) (1.25 g, 0.024 mol, assuming 95% purity), copper(I) iodide (0.57g, 0.003 mol) and N,N′-dimethylethylenediamine (1.51 g, 0.017 mol) were added. The reaction mixture was heated to between about 138 and 140° C. for 3 h, then heated to reflux (about 155° C.), and then cooled to 23° C., and water (20 mL) was added over 5 minutes. The mixture was stirred for 30 minutes and then filtered. The solid collected was washed with water (2×10 mL), chlorobenzene (10 mL), and then dried to constant a weight in a vacuum-oven at 50° C. to give the title compound (3.3 g) as an off-white solid melting at 202-203° C.
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reactant
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20 g
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Type
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1.51 g
Type
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Reaction Step Four
Name
copper(I) iodide
Quantity
0.57 g
Type
catalyst
Reaction Step Four
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Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A 500-mL four-necked flask equipped with a mechanical stirrer, thermocouple, condenser and sodium hydroxide/sodium hypochlorite scrubber was charged with 2-amino-5-bromo-N,3-dimethylbenzamide (prepared by the method of Example 1) (99.1% purity, 24.1 g, 0.10 mol) and xylenes (100 g) while maintaining an atmosphere of argon through a gas inlet line connected to the condenser. The mixture was stirred at room temperature, and powdered sodium cyanide (powdered just prior to use) (6.2 g, 0.121 mol, assuming 95% purity), copper(I) iodide (2.9 g, 0.015 mol) and N,N′-dimethylethylenediamine (7.6 g, 0.085 mol) were added. Stirring was continued for an additional 15 to 20 minutes while the mixture was purged with argon, after which time the mixture was maintained under an argon atmosphere. The mixture was heated at reflux (about 140° C.), while venting through the scrubber. After 4.5 h the mixture was cooled to 25° C., water (100 mL) was added over 5 minutes, and stirring was continued for an additional 30 minutes. The mixture was filtered and the solid collected was washed with water (2×50 mL) and xylenes (50 mL), and then dried to a constant weight in a vacuum-oven at 55° C. to give the title compound (18.2 g) as an off-white solid melting at 203-204° C.
Name
sodium hydroxide sodium hypochlorite
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reactant
Reaction Step One
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[Compound]
Name
xylenes
Quantity
100 g
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reactant
Reaction Step Two
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reactant
Reaction Step Three
Quantity
7.6 g
Type
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Reaction Step Four
Name
copper(I) iodide
Quantity
2.9 g
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catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 100-mL three-necked flask equipped with a mechanical stirrer, thermometer and condenser was charged with 2-amino-5-bromo-N,3-dimethylbenzamide (prepared by the method of Example 1) (99.1% purity, 5.0 g, 0.02 mol) and chlorobenzene (20 g) while maintaining a flow of nitrogen through a gas inlet line connected to the condenser. The reaction mixture was stirred at room temperature, and powdered sodium cyanide (powdered just prior to use) (1.25 g, 0.024 mol, assuming 95% purity), copper(I) iodide (0.57 g, 0.003 mol) and N,N′-dimethylethylenediamine (1.51 g, 0.017 mol) were added. The mixture was heated at reflux (about 130° C.) for 4.5 h and then cooled to 25° C., and water (20 mL) was added over 5 minutes, and the resulting mixture was stirred for 30 minutes. The mixture was filtered, and the solid collected was washed with water (2×10 mL) and chlorobenzene (10 mL), and then dried to a constant weight in a vacuum-oven at 50° C. to give the title compound (3.6 g) as an off-white solid melting at 202-203° C.
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
20 g
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.51 g
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
0.57 g
Type
catalyst
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-5-cyano-N,3-dimethylbenzamide
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